4-methyl-N-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}benzenesulfonamide is a complex organic compound that features a trifluoromethyl group, a triazole ring, and a benzenesulfonamide moietyThe trifluoromethyl group, in particular, is known for its ability to enhance the biological activity and stability of compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}benzenesulfonamide typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through the reaction of hydrazine hydrate with trifluoroacetimidoyl chlorides and benzene-1,3,5-triyl triformate.
Introduction of the Trifluoromethyl Group: Radical trifluoromethylation is a common method, involving the use of trifluoromethyl radicals generated from reagents like trifluoromethyl iodide.
Sulfonamide Formation: The final step involves the reaction of the triazole derivative with a sulfonyl chloride to form the benzenesulfonamide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}benzenesulfonamide can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the sulfonamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-methyl-N-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential as an anti-inflammatory or anticancer agent.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-methyl-N-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}benzenesulfonamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in various biological pathways.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzylamine: Shares the trifluoromethyl group but lacks the triazole and sulfonamide moieties.
1-methyl-N-(4-(trifluoromethyl)benzyl)piperidin-4-amine: Contains a similar trifluoromethylbenzyl group but has a different core structure.
Uniqueness
4-methyl-N-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}benzenesulfonamide is unique due to the combination of its trifluoromethyl group, triazole ring, and benzenesulfonamide moiety, which together confer distinct chemical and biological properties .
Properties
Molecular Formula |
C17H15F3N4O2S |
---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
4-methyl-N-[1-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazol-3-yl]benzenesulfonamide |
InChI |
InChI=1S/C17H15F3N4O2S/c1-12-5-7-15(8-6-12)27(25,26)23-16-21-11-24(22-16)10-13-3-2-4-14(9-13)17(18,19)20/h2-9,11H,10H2,1H3,(H,22,23) |
InChI Key |
NHDYQMZWPGPGNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NN(C=N2)CC3=CC(=CC=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.